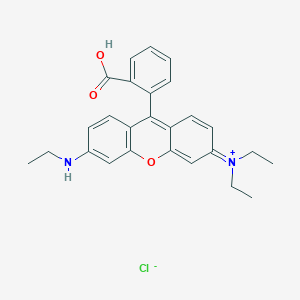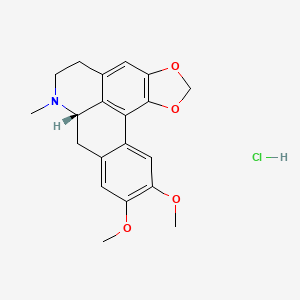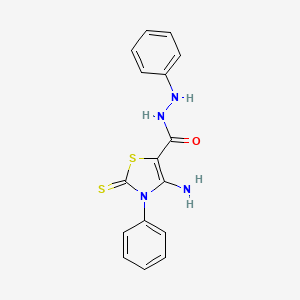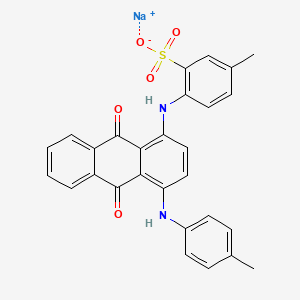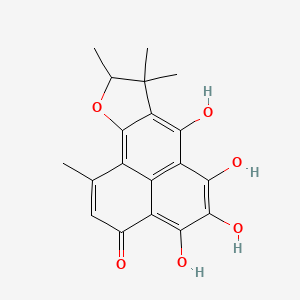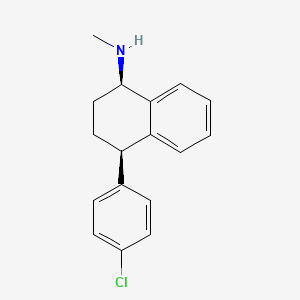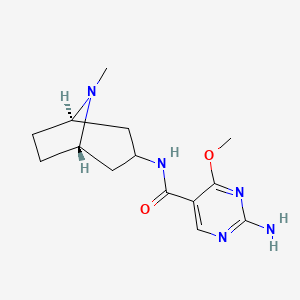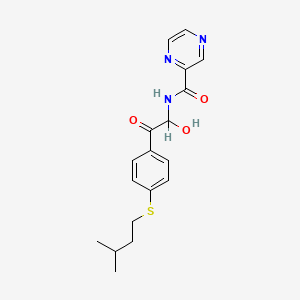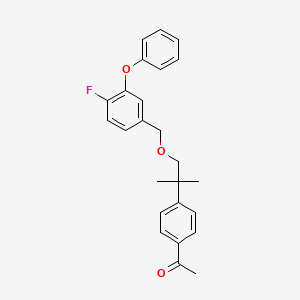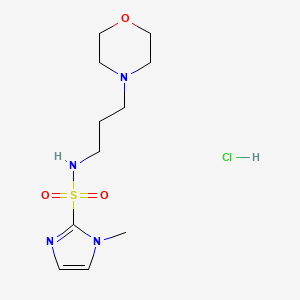
1H-Imidazole-2-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole-2-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride (CAS#: 875244-89-6) is a chemical compound with a complex structure. It belongs to the class of imidazole derivatives and contains a sulfonamide group. The compound’s systematic name reflects its composition and substituents.
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:
Imidazole Formation: Start with imidazole, which can be synthesized from glyoxal and ammonia. Imidazole reacts with chlorosulfonic acid to form 1H-imidazole-2-sulfonic acid.
Sulfonamide Derivatization: The 1H-imidazole-2-sulfonic acid is then reacted with 1-methyl-N-(3-(4-morpholinyl)propyl)amine to introduce the morpholine group and create the desired compound.
Salt Formation: The final step involves converting the free base to the monohydrochloride salt.
Industrial Production:: Industrial-scale production methods typically involve optimization of the synthetic route for efficiency, yield, and purity. These methods are proprietary and may vary among manufacturers.
化学反応の分析
1H-Imidazole-2-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride can undergo various chemical reactions:
Oxidation: It may be oxidized under certain conditions.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the imidazole ring or other functional groups is possible.
Common reagents include strong acids, bases, and oxidizing or reducing agents. The major products depend on reaction conditions and substituents.
科学的研究の応用
This compound finds applications in:
Medicine: It might exhibit pharmacological properties, making it relevant for drug development.
Chemical Biology: Researchers study its interactions with biological molecules.
Industry: It could serve as a building block for other compounds.
作用機序
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
類似化合物との比較
While I don’t have specific information on similar compounds, researchers often compare it to related imidazole derivatives
Remember that this compound’s properties and applications may evolve as scientific knowledge advances.
特性
CAS番号 |
137048-54-5 |
|---|---|
分子式 |
C11H21ClN4O3S |
分子量 |
324.83 g/mol |
IUPAC名 |
1-methyl-N-(3-morpholin-4-ylpropyl)imidazole-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C11H20N4O3S.ClH/c1-14-6-4-12-11(14)19(16,17)13-3-2-5-15-7-9-18-10-8-15;/h4,6,13H,2-3,5,7-10H2,1H3;1H |
InChIキー |
MSEVOYWJOGZRIM-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1S(=O)(=O)NCCCN2CCOCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


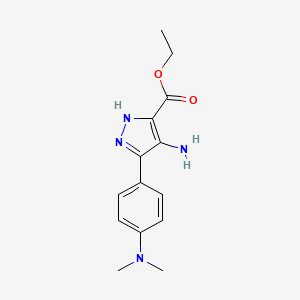
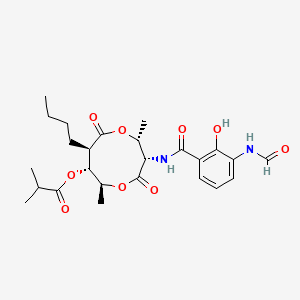
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-](/img/structure/B12769428.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)
